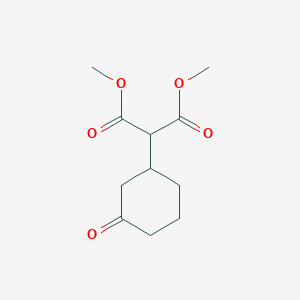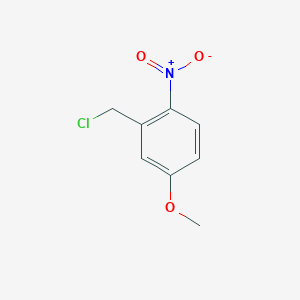
Benzyl 2-methylaziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative characterized by the presence of a carbobenzyloxy (Cbz) protecting group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can be crucial for its reactivity and interactions in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methylaziridine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a chiral amine, which is then protected using a carbobenzyloxy (Cbz) group.
Cyclization: The protected amine undergoes cyclization to form the aziridine ring. This step can be achieved using various reagents and conditions, such as base-induced cyclization or the use of aziridination agents.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-methylaziridine-1-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring can be opened by nucleophiles, leading to various substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring into an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Conditions often involve mild bases or acids to facilitate ring opening.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Substituted Amines: Resulting from nucleophilic ring opening.
Aziridine N-oxides: Formed through oxidation.
Amines: Produced via reduction of the aziridine ring.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-methylaziridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-methylaziridine-1-carboxylate largely depends on its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets through nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
®-1-Cbz-2-methylaziridine: The enantiomer of Benzyl 2-methylaziridine-1-carboxylate, with similar reactivity but different stereochemistry.
N-Boc-2-methylaziridine: Another protected aziridine with a different protecting group (Boc instead of Cbz).
Unprotected 2-methylaziridine: The parent compound without any protecting groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which can influence its reactivity and interactions in various chemical reactions. The Cbz group provides stability and can be selectively removed under specific conditions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
benzyl 2-methylaziridine-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI-Schlüssel |
LUBRSMFTXSITMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one](/img/structure/B8799290.png)










